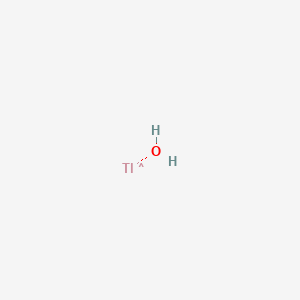

Thallium(ous)hydroxide

Description

Historical Trajectories and Evolution of Thallium(I) Chemistry Research

The story of thallium begins in 1861 with its independent discovery by Sir William Crookes and Claude-Auguste Lamy through flame spectroscopy. wikipedia.orgrsc.org The element was named after the Greek word "thallos," meaning a green shoot or twig, a reference to its prominent green spectral line. wikipedia.orgrsc.orgnih.govshef.ac.uk Initial research focused on isolating the element and characterizing its basic properties. wikipedia.orgrsc.org Crookes and Lamy both successfully isolated metallic thallium in 1862. wikipedia.orgnih.gov

Early chemical investigations revealed thallium's dual nature. Its +1 oxidation state compounds, such as thallium(I) hydroxide (B78521), exhibited properties akin to alkali metal hydroxides, including high solubility in water to form a strongly basic solution. wikipedia.orgwikipedia.orgacs.org This similarity is attributed to the comparable ionic radii of the Tl⁺ cation and alkali metal cations like K⁺. wikipedia.org However, thallium's physical properties, such as its density and metallic luster that tarnishes to a bluish-gray, more closely resembled those of heavy metals like lead. wikipedia.orgacs.orgtestbook.com This enigmatic behavior led to early debates about its placement in the periodic table, with Dmitri Mendeleev ultimately placing it in the aluminum group based on the properties of its trivalent compounds. acs.org

The early 20th century saw the exploration of thallium compounds for various applications, though many were later curtailed due to their toxicity. rsc.orgcompoundchem.comuscourts.gov Research into the fundamental chemistry of thallium compounds, including thallium(I) hydroxide, continued, laying the groundwork for its later use as a reagent in specialized chemical syntheses. thieme-connect.de

Contemporary Research Paradigms and Academic Significance in Inorganic Chemistry

In modern inorganic chemistry, research on thallium(I) hydroxide is driven by its utility as a strong, soluble base in non-aqueous and specialized aqueous systems where other common bases might be unsuitable. wikipedia.orgvulcanchem.com Its high solubility, comparable to alkali metal hydroxides, makes it a valuable reagent. vulcanchem.com

Key areas of contemporary research include:

Synthesis of Novel Compounds: Thallium(I) hydroxide is employed as a starting material or reagent in the synthesis of other thallium(I) compounds, such as thallium(I) alkoxides and salts. thieme-connect.de For instance, it reacts with alcohols to form the corresponding alkoxides. thieme-connect.de

Structural Chemistry: The structural characterization of thallium(I) compounds, often synthesized using thallium(I) hydroxide, provides insights into the coordination chemistry of the Tl⁺ ion and the influence of the 6s² lone pair of electrons. mdpi.com This has led to the discovery of a rich variety of crystal structures. mdpi.comnih.gov

Materials Science: Thallium-containing materials have garnered significant interest, particularly in the realm of high-temperature superconductors. wikipedia.orgtandfonline.com Research continues into the development of thallium-based materials for applications in electronics and optics, such as infrared detectors and specialty glasses with high refractive indices. wikipedia.orgrsc.orgtandfonline.com Thallium(I) oxide, which can be formed from the decomposition of thallium(I) hydroxide, is used in the manufacturing of these specialized glasses. rsc.org

Environmental Chemistry: Understanding the behavior of thallium in the environment is a critical area of research. tandfonline.comresearchgate.net Studies on the hydrolysis of thallium(I) and the stability of its hydroxide complexes are crucial for predicting its speciation, mobility, and fate in aquatic systems. tandfonline.com

The academic significance of thallium(I) hydroxide lies in its ability to bridge the chemistry of alkali metals and heavy metals, offering a unique platform for fundamental research in coordination chemistry, reaction mechanisms, and materials synthesis. wikipedia.orgacs.org

Interdisciplinary Methodological Framework for Thallium(I) Hydroxide Investigation

The comprehensive study of thallium(I) hydroxide necessitates an interdisciplinary approach, integrating techniques from various scientific fields:

Chemical Synthesis and Analysis: Standard inorganic synthesis techniques are used to prepare thallium(I) hydroxide. These methods include the reaction of thallium(I) sulfate (B86663) with barium hydroxide or the decomposition of thallium(I) ethoxide in water. wikipedia.orgvulcanchem.com Its basicity and reactivity are studied through titrations and various reaction monitoring techniques. tandfonline.com

Spectroscopy: Spectroscopic methods are indispensable for characterizing thallium(I) hydroxide and its derivatives.

Atomic Absorption/Emission Spectroscopy: Used for the quantitative determination of thallium in various samples. usgs.govnih.gov

Infrared (IR) and Raman Spectroscopy: Employed to identify the Tl-OH bond and to study the structure of hydroxide complexes in solution.

Diffraction Techniques: X-ray diffraction is the primary method for determining the crystal structures of thallium(I) compounds, providing detailed information about bond lengths, coordination numbers, and packing arrangements. nih.gov

Mass Spectrometry: Techniques like inductively coupled plasma mass spectrometry (ICP-MS) are used for trace and ultra-trace analysis of thallium, which is crucial for environmental monitoring and toxicological studies. nih.govumd.edu

Computational Chemistry: Theoretical calculations are used to model the electronic structure and properties of thallium compounds, helping to explain experimental observations and predict the behavior of new materials.

Environmental Science: This field contributes methodologies for studying the fate and transport of thallium in ecosystems. researchgate.net This includes techniques for sample collection from soil and water, and methods for analyzing thallium speciation in environmental matrices. researchgate.netnih.gov

This multifaceted approach, combining wet chemistry, advanced analytical techniques, and theoretical modeling, is essential for a thorough understanding of the complex nature of thallium(I) hydroxide and its role in modern scientific research.

Data Tables

Physicochemical Properties of Thallium(I) Hydroxide

| Property | Value | Reference(s) |

| Chemical Formula | TlOH | wikipedia.orgwikipedia.org |

| Molar Mass | 221.39 g/mol | wikipedia.orgamericanelements.com |

| Appearance | Yellow needles | wikipedia.org |

| Density | 7.44 g/cm³ | wikipedia.orgamericanelements.com |

| Melting Point | Decomposes at 139°C | wikipedia.org |

| Solubility in Water | 34.3 g/100 g at 18°C | wikipedia.org |

| Basicity | Strong base | wikipedia.orgvulcanchem.com |

| Thermal Decomposition | Decomposes to Thallium(I) oxide (Tl₂O) at 100°C |

Selected Synthesis Reactions for Thallium(I) Hydroxide

| Reaction | Description | Reference(s) |

| Tl₂SO₄ + Ba(OH)₂ → 2TlOH + BaSO₄ | Reaction between thallium(I) sulfate and barium hydroxide, precipitating insoluble barium sulfate. | wikipedia.orgvulcanchem.com |

| CH₃CH₂OTl + H₂O → TlOH + CH₃CH₂OH | Decomposition of thallium(I) ethoxide in water. | wikipedia.orgvulcanchem.com |

| Tl₂O + H₂O → 2TlOH | Dissolving thallium(I) oxide in water. | wikipedia.org |

| 2Tl + 2H₂O → 2TlOH + H₂ | Direct reaction of metallic thallium with water. |

Properties

Molecular Formula |

H2OTl |

|---|---|

Molecular Weight |

222.399 g/mol |

InChI |

InChI=1S/H2O.Tl/h1H2; |

InChI Key |

DXUYMCILKIOMEO-UHFFFAOYSA-N |

Canonical SMILES |

O.[Tl] |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparation Methodologies for Thallium I Hydroxide

Controlled Synthesis Techniques for High-Purity Thallium(I) Hydroxide (B78521)

The synthesis of pure thallium(I) hydroxide is challenging due to its propensity to absorb carbon dioxide from the air, forming thallium(I) carbonate. zegmetal.comwikipedia.org Therefore, many preparation methods must be conducted under an inert or CO2-free atmosphere to ensure the purity of the final product.

Precipitation Methods under Controlled Atmospheric Conditions

A well-established route for synthesizing thallium(I) hydroxide involves a double displacement reaction between an aqueous solution of thallium(I) sulfate (B86663) (Tl₂SO₄) and a stoichiometric amount of barium hydroxide (Ba(OH)₂). wikipedia.orgwikipedia.org In this reaction, the highly insoluble barium sulfate (BaSO₄) precipitates out of the solution, leaving aqueous thallium(I) hydroxide, which can then be isolated.

Reaction: Tl₂SO₄(aq) + Ba(OH)₂(aq) → 2TlOH(aq) + BaSO₄(s)

To ensure high purity, this reaction is typically performed at elevated temperatures using pure reactants. thieme-connect.de The subsequent filtration to remove the barium sulfate precipitate must be carried out carefully. thieme-connect.de The entire process, including the handling of the resulting TlOH solution, should be performed under a carbon dioxide-free atmosphere (e.g., nitrogen or argon) to prevent the formation of thallium(I) carbonate (Tl₂CO₃).

Electrochemical Synthesis Routes for Thallium(I) Hydroxide

Electrochemical methods are more prominently documented for the synthesis of thallium(III) hydroxide rather than thallium(I) hydroxide. The electrochemical oxidation of thallium(I) ions in an alkaline solution is a known route to produce thallium(III) hydroxide. wikipedia.org Similarly, the electrolytic deposition of thallium metal from a thallium(I) sulfate solution is a described process, where sulfuric acid is added to prevent the anodic deposition of thallium(III) oxide. thieme-connect.de

While direct electrochemical synthesis of TlOH is not a commonly cited method, in principle, it could involve the anodic oxidation of thallium metal in an aqueous electrolyte. However, precise control of electrode potential and pH would be critical to favor the formation of Tl(I) ions and their subsequent combination with hydroxide ions, while avoiding over-oxidation to Tl(III) species or other side reactions. Research in this specific area for TlOH preparation is not extensive.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis are advanced methods for producing crystalline materials from solutions at elevated temperatures and pressures. Hydrothermal synthesis uses water as the solvent, while solvothermal synthesis employs non-aqueous solvents. researchgate.net These techniques are widely used for preparing various metal hydroxides and oxides with controlled particle size and morphology. researchgate.netmdpi.com

While there is a lack of specific literature detailing the hydrothermal or solvothermal synthesis of thallium(I) hydroxide, the general principles of these methods can be applied. A hypothetical hydrothermal route could involve heating an aqueous solution of a thallium(I) salt (e.g., TlNO₃ or Tl₂SO₄) with a mineralizer (like an alkali hydroxide) in a sealed autoclave. The controlled temperature and pressure could facilitate the direct crystallization of TlOH. A solvothermal approach might use an alcohol as the solvent, potentially offering different solubility characteristics and leading to products with distinct morphologies. These methods remain an area for potential research in the synthesis of high-purity, crystalline TlOH.

Decomposition and Reaction-Based Synthetic Methodologies

Several synthetic routes rely on the decomposition of a precursor or the direct reaction of thallium-containing materials.

Hydrolysis of Thallium(I) Alkoxides: A primary method for obtaining TlOH is through the hydrolysis of thallium(I) ethoxide (C₂H₅OTl). wikipedia.orgwikipedia.orgthieme-connect.de Thallium(I) ethoxide is first prepared by reacting thallium metal with absolute ethanol (B145695) in the presence of dry, carbon dioxide-free air. thieme-connect.de The resulting ethoxide is then carefully hydrolyzed by adding an equal volume of distilled water, which precipitates yellow, crystalline TlOH. thieme-connect.de To prevent the decomposition of TlOH to thallium(I) oxide, the hydrolysis is often conducted at low temperatures (e.g., in an ice-water bath). thieme-connect.de

Reaction Sequence:

4Tl + 2C₂H₅OH + O₂ → 2C₂H₅OTl + 2TlOH wikipedia.org

C₂H₅OTl + H₂O → TlOH + C₂H₅OH wikipedia.orgthieme-connect.de

Hydration of Thallium(I) Oxide: Thallium(I) oxide (Tl₂O), a black solid, readily dissolves in water to produce a basic, yellow solution of thallium(I) hydroxide. wikipedia.orgwikipedia.org This provides a straightforward method for preparing aqueous solutions of TlOH. wikipedia.org The Tl₂O precursor itself can be obtained by the thermal decomposition of TlOH at approximately 100-140°C in the absence of air. wikipedia.orgwikipedia.org

Reaction: Tl₂O(s) + H₂O(l) → 2TlOH(aq) wikipedia.org

Direct Reaction of Thallium Metal: Early methods involved the reaction of metallic thallium with water in the presence of air or oxygen. Thallium metal reacts with water or moist air to form thallium(I) hydroxide. wikipedia.org

Advanced Characterization of Synthetic Intermediates and Products

Confirming the purity and identity of synthesized thallium(I) hydroxide is crucial. This involves employing various analytical techniques, with spectroscopy being particularly important for validating the chemical structure.

Spectroscopic Validation of Synthetic Purity

Vibrational spectroscopy is a powerful tool for the characterization of thallium(I) hydroxide, allowing for the direct detection of key functional groups and bonds.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic vibrational modes of the hydroxide group (O-H) and the thallium-oxygen bond (Tl-O). A study on group 13 metal hydroxides identified new absorptions in the O-H and M-O stretching regions, as well as the O-H bending region, which are characteristic of the metal hydroxide molecules. nih.gov For TlOH, the presence of a distinct Tl-O stretching frequency and O-H stretching and bending vibrations would confirm the formation of the compound and distinguish it from potential impurities like thallium(I) carbonate or residual water. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is also highly effective for characterizing solid hydroxides. ias.ac.in It can be used to identify the lattice frequencies in the low-frequency region (typically below 400 cm⁻¹) and the hydroxyl group frequencies in the high-frequency region (around 3300-3700 cm⁻¹). ias.ac.in The technique would be instrumental in confirming the crystalline structure and the presence of the Tl-OH bond in the synthesized product.

| Technique | Purpose in TlOH Characterization | Expected Observations |

| FTIR Spectroscopy | To confirm the presence of hydroxide and Tl-O bonds. | Characteristic absorption bands for O-H stretching, O-H bending, and Tl-O stretching vibrations. nih.gov |

| Raman Spectroscopy | To validate the Tl-OH bond and analyze the crystalline structure. | Characteristic scattering peaks corresponding to lattice vibrations and hydroxyl group (O-H) stretching modes. ias.ac.in |

X-ray Diffraction Studies on Solid-State Products

X-ray diffraction (XRD) has been a crucial technique for elucidating the solid-state structure of thallium(I) hydroxide. These studies reveal detailed information about the crystal lattice, atomic positions, and bonding, which are fundamental to understanding the compound's physical and chemical properties.

Research has successfully determined the crystal structure of TlOH using single-crystal X-ray diffraction. The analysis established that thallium(I) hydroxide crystallizes in the monoclinic system.

The key crystallographic data obtained from these studies are summarized in the interactive table below.

Interactive Data Table: Crystallographic Data for Thallium(I) Hydroxide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C12/c1 |

| a (Å) | 5.949(2) |

| b (Å) | 6.220(2) |

| c (Å) | 21.232(6) |

| β (°) | 91.590(5) |

| Volume (ų) | 785.3(4) |

Note: The numbers in parentheses indicate the standard uncertainty in the last digit.

The structure of thallium(I) hydroxide is notably more complex than that of the alkali metal hydroxides. Within the crystal lattice, there are four symmetrically independent Tl⁺ cations and four oxygen atoms from the OH⁻ groups. Each hydroxide group forms three short bonds to thallium cations, creating OHTl₃ triangular units. These units then share common edges to form dimeric groups of [OH₂Tl₄]²⁺. These hydroxocentered units are interconnected through common corners, forming distinct layers. The arrangement of these layers is such that hydrogen bonds are formed between the anionic planes of two adjacent hydroxide groups.

Scale-Up Considerations in Thallium(I) Hydroxide Synthesis Research

The transition of thallium(I) hydroxide synthesis from a laboratory scale to a larger, industrial or pilot scale introduces a number of critical considerations, primarily centered around process safety, handling of hazardous materials, and reaction control. The extreme toxicity of thallium and its compounds is the foremost concern and dictates stringent engineering and procedural controls. purkh.comnih.gov

Key Scale-Up Challenges and Considerations:

Hazardous Material Handling and Containment: Thallium is a cumulative poison that is toxic by ingestion, inhalation, and skin absorption. purkh.com Scaling up the synthesis requires robust containment strategies to prevent any release into the work environment. This includes the use of enclosed reactors and transfer systems, as well as dedicated ventilation and exhaust systems to capture any dusts or aerosols. nih.gov All personnel involved must be equipped with appropriate personal protective equipment (PPE), including respirators, chemical-resistant suits, and gloves. epj-conferences.org

Reaction Exotherm and Heat Management: Many chemical reactions are exothermic, releasing heat that can be easily managed in small-scale laboratory flasks. However, on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. chemicalindustryjournal.co.uk An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably. amarequip.com Therefore, a thorough calorimetric study of the chosen synthesis route is essential to understand the reaction enthalpy and to design an adequate cooling system for the reactor. mt.com

Reagent and Product Handling: The physical form of reactants and products (e.g., solids, solutions) impacts the design of the process equipment. For syntheses involving solid reactants, such as thallium metal or thallium(I) sulfate, systems for the controlled addition of solids to the reactor are necessary. The final product, thallium(I) hydroxide, is a solid that needs to be isolated, dried, and packaged. mt.com The equipment used for these steps must be designed to prevent dust generation and exposure. Typical bulk packaging for industrial chemicals includes sealed drums or pails.

Waste Stream Management and Disposal: The synthesis of thallium(I) hydroxide will generate waste streams containing soluble and insoluble thallium compounds. Due to its high toxicity and environmental hazard, thallium is listed as a hazardous substance, and its disposal is strictly regulated. mt.com An industrial-scale process must include a comprehensive plan for the treatment and disposal of all thallium-containing waste in compliance with environmental regulations. This may involve precipitation and separation of thallium from wastewater before discharge.

Process Control and Automation: To ensure safety and consistency, a scaled-up process would benefit from a high degree of automation and process control. This includes continuous monitoring of key parameters such as temperature, pressure, pH, and reagent addition rates. Automated systems can help maintain the reaction within safe operating limits and minimize direct operator intervention.

The table below summarizes the key considerations for scaling up the synthesis of Thallium(I) Hydroxide.

Interactive Data Table: Scale-Up Considerations for Thallium(I) Hydroxide Synthesis

| Consideration Area | Key Challenges and Mitigations |

| Safety and Toxicology | High toxicity of all thallium compounds. Requires enclosed systems, specialized ventilation, and extensive PPE. purkh.comnih.govepj-conferences.org |

| Reaction Control | Potential for exothermic reactions. Requires detailed calorimetric studies and robust reactor cooling systems to prevent thermal runaway. mt.comamarequip.comchemicalindustryjournal.co.uk |

| Material Handling | Safe transfer and addition of solid and liquid reagents. Isolation and packaging of the solid product without generating dust. |

| Environmental | Management of hazardous waste streams containing thallium. Requires dedicated treatment processes and compliance with strict disposal regulations. mt.com |

| Engineering | Selection of corrosion-resistant materials. Implementation of process automation for precise control and minimal operator exposure. |

Reactivity and Reaction Mechanisms of Thallium I Hydroxide

Aqueous Solution Chemistry and Acid-Base Behavior of Thallium(I) Hydroxide (B78521)

Thallium(I) hydroxide (TlOH), also known as thallous hydroxide, is an inorganic compound featuring thallium in the +1 oxidation state. wikipedia.orgwikipedia.org Its behavior in aqueous solutions is characterized by its nature as a strong base. wikipedia.org Upon dissolution in water, it fully dissociates into thallium(I) cations (Tl⁺) and hydroxide anions (OH⁻), a behavior that likens it to alkali metal hydroxides such as potassium hydroxide. wikipedia.orgwikipedia.orgaskfilo.com This high degree of dissociation results in a strongly basic solution. The compound is readily soluble in water, with a reported solubility of 34.3 grams per 100 grams of water at 18°C. wikipedia.org The resulting yellow solution is known to be corrosive, particularly towards glass. zegmetal.com In the presence of atmospheric carbon dioxide, aqueous thallium(I) hydroxide reacts to form thallium(I) carbonate. zegmetal.com

| Property | Value |

| Chemical Formula | TlOH |

| Molar Mass | 221.39 g·mol⁻¹ |

| Appearance | Yellow needles |

| Solubility in water | 34.3 g/100 g (at 18°C) wikipedia.org |

| Basicity | Strong base wikipedia.org |

The acid-base chemistry of thallium(I) hydroxide in water is governed by the high concentration of hydroxide ions produced upon its complete dissociation. This influx of OH⁻ ions significantly impacts the autoionization equilibrium of water (2H₂O ⇌ H₃O⁺ + OH⁻), shifting the equilibrium to the left and resulting in a high pH.

The thallium(I) ion itself can exist in aqueous solution as a hexaaqua complex, [Tl(H₂O)₆]⁺. chemguide.co.uk This complex is weakly acidic and can participate in a proton transfer reaction with solvent water molecules:

[Tl(H₂O)₆]⁺ + H₂O ⇌ [Tl(H₂O)₅(OH)] + H₃O⁺

However, in a solution of thallium(I) hydroxide, the overwhelmingly high concentration of hydroxide ions from the dissociation of TlOH suppresses this forward reaction, ensuring that the dominant species remains the aquated Tl⁺ ion. The hydrolysis of thallium(I) is a key acid-base reaction that influences its speciation in aquatic environments. tandfonline.com The equilibrium for the first hydrolysis step can be represented as:

Tl⁺ + H₂O ⇌ TlOH(aq) + H⁺

The logarithm of the hydrolysis constant (Kh1) for this reaction has been determined to be -11.7, with a corresponding stepwise association constant of 10²·³. researchgate.net The dynamics of proton transfer in these solutions are rapid, facilitated by the Grotthuss mechanism, where an excess proton or proton hole diffuses through the hydrogen bond network of water molecules. mit.edu The high concentration of OH⁻ ions from TlOH provides a high density of "proton holes," facilitating this rapid transfer. mit.edu

Ion-exchange is a chemical process where ions are interchanged between a solution and an insoluble solid, typically a resin. The thallium(I) cation (Tl⁺), due to its +1 charge and ionic radius, behaves similarly to alkali metal ions like K⁺ and Na⁺. wikipedia.org This similarity allows it to readily participate in cation-exchange reactions.

In a typical ion-exchange scenario, a solution containing Tl⁺ ions can be passed through a column packed with a cation-exchange resin, often in the sodium (Na⁺) or proton (H⁺) form. The Tl⁺ ions in the solution will displace the Na⁺ or H⁺ ions on the resin according to the following equilibrium:

Resin-Na⁺ + Tl⁺(aq) ⇌ Resin-Tl⁺ + Na⁺(aq)

The efficiency of this exchange depends on factors such as the relative affinity of the resin for the different cations and the concentrations of the ions in solution. Studies on the cation exchange behavior of thallium in various media, such as hydrochloric acid, have been conducted to develop separation procedures. researchgate.net The ability to control the oxidation state of thallium is crucial in these processes, as Tl(I) and Tl(III) exhibit different exchange behaviors. researchgate.net

Redox Chemistry and Oxidation State Transformations in Thallium(I) Hydroxide Systems

Thallium chemistry is dominated by two stable oxidation states: +1 (thallous) and +3 (thallic). resintech.com The redox potential for the Tl³⁺/Tl⁺ couple is a critical factor in the chemistry of its compounds. The standard oxidation potential for the conversion of Tl(I) to Tl(III) is -1.28 V, indicating that Tl(I) is the more thermodynamically stable state. tandfonline.com The Tl(III)/Tl(I) redox couple plays a significant role in the environmental cycling and behavior of thallium. tandfonline.com

| Redox Reaction | Standard Potential (E°) |

| Tl⁺ + e⁻ ⇌ Tl(s) | -0.33 V tandfonline.com |

| Tl³⁺ + 2e⁻ ⇌ Tl⁺ | +1.28 V tandfonline.com |

Thallium(I) hydroxide can be oxidized to thallium(III) species, most notably the insoluble thallium(III) hydroxide, Tl(OH)₃, or its dehydrated form, thallium(III) oxide (Tl₂O₃). zegmetal.com This transformation can be achieved through various chemical and electrochemical routes.

Strong chemical oxidizing agents such as chlorine, bromine, and aqua regia can oxidize the thallous ion to the thallic state. zegmetal.compilgaardelements.com The reaction kinetics can be pH-dependent; for instance, the rate of Tl(I) oxidation by hypochlorous acid (HOCl) decreases as the pH increases. In alkaline environments, mineral oxides like manganese oxides can effectively oxidize Tl(I) to Tl(III), leading to the precipitation of Tl(OH)₃. This process is also observed with minerals such as birnessite, where Tl(I) sorption is followed by an irreversible oxidation to Tl(III). researchgate.net

Electrochemical oxidation provides another pathway. The anodic oxidation of Tl⁺ ions in an alkaline medium (pH > 10) generates Tl³⁺ ions, which then react with the abundant hydroxide ions to precipitate as Tl(OH)₃. handwiki.org

Tl⁺ → Tl³⁺ + 2e⁻ (Anodic Oxidation) Tl³⁺ + 3OH⁻ → Tl(OH)₃(s)

This method is utilized in some water treatment processes to remove thallium from wastewater streams. tandfonline.com

While the oxidation of Tl(I) is a key reaction, transformations to its elemental state (oxidation state 0) are also significant. The standard electrode potential for the reduction of the thallous ion to thallium metal is -0.33 V. tandfonline.com

Tl⁺(aq) + e⁻ ⇌ Tl(s)

This indicates that Tl(I) is a relatively stable ion in solution but can be reduced to the metallic state by sufficiently strong reducing agents or by electrolysis. tandfonline.comresintech.com For example, zinc metal can be used to precipitate thallium powder from a solution of its salts. resintech.com

Conversely, the reduction of Tl(III) species is more favorable. Reducing agents like sulfur dioxide and hydrogen sulfide (B99878) readily reduce Tl(III) to Tl(I). zegmetal.compilgaardelements.com In acidic solutions, hydrogen sulfide reduces Tl(III) to Tl(I) with the precipitation of elemental sulfur. pilgaardelements.com

Tl³⁺ + H₂S(aq) → Tl⁺ + S(s) + 2H⁺

No significant intermediate speciation is commonly reported for the direct reduction of Tl(I) from hydroxide solutions to thallium metal.

Coordination Chemistry of the Thallium(I) Ion in Hydroxide Environments

The coordination chemistry of the thallium(I) ion in aqueous solutions is influenced by its electronic configuration ([Xe] 4f¹⁴5d¹⁰6s²) and its resemblance to alkali metal cations. wikipedia.orgtandfonline.com In solution, the Tl⁺ ion is hydrated, forming an aquated complex, often represented as [Tl(H₂O)₆]⁺. chemguide.co.ukutexas.edu Water molecules act as ligands, coordinating to the central metal ion. utexas.edu

In a hydroxide environment, such as a solution of thallium(I) hydroxide, the chemistry is dominated by the high solubility and strong basicity of TlOH. wikipedia.orgpilgaardelements.com Unlike many other metal hydroxides, TlOH does not precipitate from solution under normal conditions. pilgaardelements.com Consequently, discrete, stable thallium(I) hydroxo-complexes (e.g., [Tl(OH)₂]⁻) are not a significant feature of its aqueous chemistry. The dominant species in solution are the solvated Tl⁺ cations and OH⁻ anions. wikipedia.org The interaction between the Tl⁺ ion and the hydroxide ion in solution is primarily electrostatic. While Tl(I) is considered a soft cation, which typically prefers to bond with soft ligands, its interaction with the hard hydroxide ligand does not lead to the formation of stable, isolable complexes in aqueous media. utexas.edu This behavior contrasts with Tl(III), which readily hydrolyzes to form a series of stable hydroxyl complexes and ultimately precipitates as the highly insoluble Tl(OH)₃. tandfonline.compilgaardelements.com

Ligand Exchange Kinetics and Thermodynamics

Ligand exchange reactions involve the replacement of one ligand in a complex ion with another. chemguide.co.uk For thallium(I) hydroxide in solution, the primary species is the aquated thallium(I) ion, where water molecules act as ligands. The exchange process is driven by the relative stability of the resulting complexes and the concentration of the incoming ligand. crunchchemistry.co.uk

The thallium(I) ion, Tl⁺, resembles alkali metal cations in its behavior and forms relatively few complexes, with notable exceptions for those involving halogen, oxygen, and sulfur ligands. nih.gov The thermodynamics of these exchanges often favor the formation of more stable complexes, a phenomenon quantified by stability constants. Complexes with multidentate ligands (chelates) are generally more stable than those with monodentate ligands due to a favorable increase in entropy, known as the chelate effect. libretexts.org

While specific kinetic data for ligand exchange directly with TlOH is not extensively detailed, the principles follow general models for labile metal complexes. The rate of exchange is typically fast, consistent with the weak coordinating nature of the Tl⁺ ion.

Table 1: Examples of Ligand Association with Tl⁺ in Aqueous Solution

| Incoming Ligand | Ligand Type | Resulting Complex/Product | General Observation |

| Chloride (Cl⁻) | Monodentate | TlCl (s) | Thallium(I) chloride is sparingly soluble and precipitates from solution. pilgaardelements.com |

| Bromide (Br⁻) | Monodentate | TlBr (s) | Thallium(I) bromide is a sparingly soluble white precipitate. pilgaardelements.com |

| Iodide (I⁻) | Monodentate | TlI (s) | Thallium(I) iodide precipitates as a yellow solid. pilgaardelements.com |

| Cyanide (CN⁻) | Monodentate | Tl(CN)n³⁻ⁿ complexes | Thallium(III) has been shown to undergo complex ligand exchange with cyanide ions, dominated by reactions involving the direct encounter of two complexes. acs.org While less studied for Tl(I), similar principles may apply. |

| Ammonia (B1221849) (NH₃) | Monodentate | No precipitate | Tl(I) is not precipitated by ammonia and does not readily form ammine complexes. pilgaardelements.com |

Interactions with Organic and Organometallic Ligands

Thallium(I) hydroxide serves as a useful reagent in organometallic synthesis, primarily functioning as a strong base to deprotonate organic substrates. A significant application is in the synthesis of cyclopentadienylthallium (CpTl), a valuable reagent for transferring the cyclopentadienyl (B1206354) (Cp) ligand to other metals. hhu.de The reaction proceeds by the deprotonation of cyclopentadiene (B3395910) by TlOH. hhu.de

Reaction: C₅H₆ + TlOH → Tl(C₅H₅) + H₂O hhu.de

Thallium(I) hydroxide can also be used in situ, where it is formed from a soluble thallium salt and a base like potassium hydroxide (KOH), and then reacts with the organic diene. hhu.de

Reactions of thallium(I) halides with Grignard reagents (organomagnesium halides) have been studied, often leading to the reduction of thallium(I) to metallic thallium and the formation of di-n-alkylthallium(III) bromides or symmetrical biaryls. hhu.de While these reactions typically use thallium halides, they illustrate the broader reactivity of thallium(I) species with organometallic reagents.

Reactions with Carbon Dioxide and Carbonate Formation

Thallium(I) hydroxide readily reacts with carbon dioxide (CO₂), including atmospheric CO₂. This is a classic acid-base reaction where the strong base (TlOH) reacts with the acidic oxide (CO₂). The product of this reaction is thallium(I) carbonate (Tl₂CO₃), a white, water-soluble salt. zegmetal.comwikipedia.orgzegmetal.com

This reactivity necessitates that solid TlOH and its aqueous solutions be stored in airtight containers to prevent gradual conversion to thallium(I) carbonate. The formation of Tl₂CO₃ via this method is a recognized manufacturing process for the carbonate salt. nih.gov

Solid-State Reactivity and Thermal Decomposition Pathways of Thallium(I) Hydroxide

In the solid state, thallium(I) hydroxide is an ionic compound. askfilo.com Its most significant solid-state reaction is its thermal decomposition. When heated, TlOH decomposes to form thallium(I) oxide (Tl₂O) and water. wikipedia.org This decomposition occurs at temperatures reported to be around 100°C to 139°C. wikipedia.org

The decomposition reaction is: 2TlOH(s) → Tl₂O(s) + H₂O(g) wikipedia.org

Thallium(I) oxide is a black solid that, when dissolved in water, reforms the basic yellow solution of thallium(I) hydroxide, demonstrating the reversibility of the hydration-dehydration process. wikipedia.org The solid is also noted to change to a yellow color when exposed to air, indicating some atmospheric reactivity. zegmetal.com

Table 2: Thermal Decomposition of Thallium(I) Hydroxide

| Reactant | Decomposition Temperature | Products |

| Thallium(I) hydroxide (TlOH) | ~100-139 °C wikipedia.org | Thallium(I) oxide (Tl₂O), Water (H₂O) wikipedia.org |

Structural Elucidation and Advanced Spectroscopic Characterization of Thallium I Hydroxide

Advanced X-ray and Neutron Diffraction Studies of Crystalline Thallium(I) Hydroxide (B78521) Phases

The definitive determination of the crystal structure of thallium(I) hydroxide has been accomplished through advanced diffraction techniques, revealing a complex arrangement influenced by the unique electronic configuration of the thallium(I) cation.

The crystal structure of thallium(I) hydroxide (TlOH) has been solved using single-crystal X-ray diffraction data. researchgate.net The compound crystallizes in the monoclinic system. researchgate.netacs.org A detailed structural refinement determined the space group to be C121, with unit cell parameters of a = 5.949(2) Å, b = 6.220(2) Å, c = 21.232(6) Å, and β = 91.590(5)°. researchgate.net The structure is notably more complex than those of alkali metal hydroxides like NaOH or KOH. This complexity arises from the stereochemically active 6s² lone electron pair on the Tl⁺ cations, which induces significant structural distortions to minimize destabilizing interactions. researchgate.net

The asymmetric unit of TlOH contains four symmetrically independent Tl⁺ cations and four oxygen atoms from the hydroxide groups. researchgate.net A key feature of the structure is the formation of hydroxocentered OHTl₃ triangles. These triangles share edges to create dimeric [OH₂Tl₄]²⁺ groups, which are then interconnected through common corners to form distinct layers. researchgate.net This layered structure is a defining characteristic of the compound. acs.org

While no distinct polymorphs of TlOH have been isolated, its structure is discussed within the context of polytypism, which describes variations in the stacking sequence of layers. researchgate.net Layered alkali hydroxides (AOH) exhibit stacking sequences involving one (KOH, RbOH) or two (NaOH, CsOH) layers per unit cell. researchgate.net In contrast, TlOH displays a more complex four-layer stacking sequence, which can be considered a chemically induced form of polytypism. researchgate.net

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C121 (alternatively reported as C2) | researchgate.net |

| a (Å) | 5.949(2) | researchgate.net |

| b (Å) | 6.220(2) | researchgate.net |

| c (Å) | 21.232(6) | researchgate.net |

| β (°) | 91.590(5) | researchgate.net |

| Volume (ų) | 785.3(4) | researchgate.net |

| Key Structural Feature | Layered structure based on interconnected [OH₂Tl₄]²⁺ dimeric groups | researchgate.net |

Currently, there is a lack of published studies specifically detailing the structural behavior of thallium(I) hydroxide under variable temperature and pressure conditions. However, insights can be drawn from related thallium compounds and other layered hydroxides. Temperature- and pressure-dependent diffraction studies are crucial for understanding phase stability, thermal expansion, and compressibility, which are governed by the nature of chemical bonding.

Investigations on other thallium(I) compounds, such as thallium(I) fluoride (B91410) (TlF), have revealed temperature-induced phase transitions, which were studied using powder neutron diffraction. unideb.hu Similarly, high-pressure studies on other alkali hydroxides have been conducted to determine their structural transformations and equations of state. chemtube3d.com Such experiments on TlOH would likely involve synchrotron X-ray or neutron diffraction to monitor changes in lattice parameters and detect potential phase transitions. Given the layered and relatively complex structure of TlOH, pressure could induce changes in the interlayer spacing or the stacking arrangement of the layers, potentially leading to new, denser phases. Temperature variations would probe the dynamics of the lattice and the stability of the hydrogen bonding network between the layers. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy provides a direct probe of the bonding environment within a compound. For thallium(I) hydroxide, infrared (IR) spectroscopy has been used to identify the vibrational frequencies of the isolated molecule. nih.govacs.org In experiments where laser-ablated thallium atoms were reacted with hydrogen peroxide and isolated in a solid argon matrix, new IR absorptions attributable to thallium hydroxide species were identified. acs.org

The primary vibrational modes observed include the O-H stretching, Tl-O stretching, and O-H bending modes. The assignments were confirmed through isotopic substitution with deuterium (B1214612) and ¹⁸O. nih.gov These experimental frequencies are critical for creating a "molecular fingerprint" of TlOH and serve as benchmarks for theoretical calculations of its structure and bonding.

Raman spectroscopy studies on solid TlOH are not widely reported in the literature. Such studies would be highly valuable as they are complementary to IR spectroscopy. Due to different selection rules, Raman scattering can reveal vibrational modes that are inactive or weak in the IR spectrum, providing a more complete picture of the lattice dynamics, particularly the low-frequency modes involving Tl-O lattice vibrations.

| Frequency (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3612.1 | O-H Stretch | acs.org |

| 3604.6 | O-H Stretch | acs.org |

| 790.3 | Tl-O Stretch / O-H Bend | acs.org |

| 750.6 | Tl-O Stretch / O-H Bend | acs.org |

| 447.9 | Tl-O Stretch | acs.org |

Solid-State NMR Spectroscopy for Local Environment Probing

While specific solid-state Nuclear Magnetic Resonance (NMR) studies on crystalline thallium(I) hydroxide have not been reported, the technique holds significant promise for its structural characterization. Thallium possesses two NMR-active nuclei, ²⁰³Tl and ²⁰⁵Tl, both with a nuclear spin of I=1/2. huji.ac.il The ²⁰⁵Tl isotope is generally preferred due to its higher sensitivity and tendency to produce narrower signals. huji.ac.il

Solid-state NMR is uniquely capable of probing the local atomic environment, providing information that is complementary to the long-range order determined by diffraction methods. Given that the TlOH crystal structure contains four symmetrically independent Tl⁺ sites, solid-state ²⁰⁵Tl NMR would be an ideal tool to resolve these distinct environments. researchgate.net The chemical shift of each site would be highly sensitive to its coordination number, Tl-O bond lengths, and the geometry dictated by the lone pair.

The utility of ²⁰⁵Tl solid-state NMR has been demonstrated in complex systems, such as its use to characterize cation binding in Na⁺,K⁺-ATPase, where signals from specifically occluded and non-specifically bound thallium ions were successfully distinguished. openmedscience.com A similar approach applied to TlOH could validate the crystallographic model, provide precise information on Tl-O connectivity, and detect subtle structural variations or disorder that may not be apparent from diffraction data alone.

Computational and Theoretical Approaches to Predict and Validate Thallium(I) Hydroxide Structures

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for predicting, validating, and understanding the structural and electronic properties of thallium compounds. acs.orgchemrxiv.org Relativistic DFT calculations have been successfully applied to model the TlOH molecule, yielding results that align well with experimental data. acs.org For instance, the calculated adsorption energy of a TlOH molecule on a quartz surface showed very good agreement with experimental adsorption enthalpies, validating the accuracy of the theoretical model. acs.org

Theoretical studies are essential for understanding the profound influence of the 6s² lone pair on the crystal structure of TlOH. researchgate.net First-principle calculations can model the electronic structure and explain how the presence of this stereochemically active lone pair leads to the observed distortions in the coordination polyhedra of the Tl⁺ ions, resulting in the complex layered structure. researchgate.net Theoretical estimations have also been performed to determine energetic properties, such as the hydroxyl group elimination energy for TlOH, which was calculated to be approximately 319 kJ/mol. chemrxiv.org

Furthermore, computational databases provide predicted structures for TlOH based on energy minimization calculations. These theoretical models offer valuable data on bond lengths, coordination geometries, and lattice parameters that can be compared with and help refine experimental results from diffraction studies.

Analytical Methodologies for Thallium I Hydroxide in Environmental Matrices Excluding Biological Samples

Trace Analysis of Thallium(I) Hydroxide (B78521) in Water Systems

The extremely low concentration of thallium in natural waters necessitates the use of highly sensitive analytical methods for its detection researchgate.net. Trace analysis focuses on quantifying the total concentration of thallium, which exists predominantly as Tl(I) in aquatic environments researchgate.netpublish.csiro.au.

Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful and widely used technique for the determination of trace and ultra-trace levels of thallium in water samples researchgate.netresearchgate.net. This method offers high sensitivity, low detection limits, and the ability to perform isotope dilution analysis for enhanced accuracy researchgate.net.

ICP-MS is capable of detecting elements at concentrations ranging from sub-parts-per-trillion to percent levels dtic.mil. For thallium analysis, ICP-MS methods have been developed that provide method detection limits 10 to 200 times lower than previous techniques usgs.gov. A simple and novel sequential mixed-micelle cloud point extraction procedure has been developed for the ultra-trace speciation analysis of thallium in environmental water samples by ICP-MS, achieving a pre-concentration factor of 125 and a detection limit of 0.02 pg mL⁻¹ rsc.org.

The validation of ICP-MS methods for thallium quantification can be performed using both isotope dilution (ID) and external calibration (EC) researchgate.net. The ID technique, in particular, is robust with respect to instrument parameter settings researchgate.net. The U.S. Geological Survey has expanded its ICP-MS methods to include the determination of dissolved thallium in filtered, acidified natural water usgs.gov.

Table 1: Performance Characteristics of ICP-MS for Thallium Analysis

| Parameter | Value | Reference |

| Method Detection Limit | 0.02 pg mL⁻¹ (with preconcentration) | rsc.org |

| Spike Recoveries | Averaged 93% in reagent-water, surface-water, and groundwater matrices | usgs.gov |

| Isotope Dilution (ID) Detection Limit | 0.15 ng g⁻¹ | researchgate.net |

| External Calibration (EC) Detection Limit | 0.20 ng g⁻¹ | researchgate.net |

Atomic Absorption Spectrometry (AAS), particularly Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), is another extensively used method for the determination of thallium in various samples due to its high selectivity and sensitivity researchgate.net. This technique is suitable for analyzing water containing at least 1 µg/L of thallium usgs.gov.

In GFAAS, a sample is placed in a graphite tube where it is evaporated, charred, and then atomized. The absorbance signal generated during atomization is recorded to determine the thallium concentration usgs.gov. To mitigate interferences from background scattering at the 276.8 nm wavelength, pretreatment of the graphite tube with ammonium (B1175870) molybdate (B1676688) and the addition of ammonium nitrate (B79036) to the sample are employed usgs.gov. The method of standard additions is often used for quantification, where known concentrations of thallium are added to sample aliquots to create a calibration curve usgs.gov.

Table 2: Key Parameters for Thallium Analysis by GFAAS

| Parameter | Specification | Reference |

| Wavelength | 276.8 nm | usgs.gov |

| Applicability | Water containing at least 1 µg/L of thallium | usgs.gov |

| Matrix Modifiers | Ammonium molybdate, Ammonium nitrate | usgs.gov |

| Quantification Method | Method of standard additions | usgs.gov |

Electrochemical methods, particularly anodic stripping voltammetry (ASV), offer a portable, rapid, and cost-effective alternative for the detection of heavy metal ions like thallium in water metrohm.comrsc.org. These techniques are highly sensitive and can be adapted for on-site analysis rsc.org.

Anodic stripping voltammetry can be used to monitor thallium concentrations in drinking water, mineral water, and seawater metrohm.com. One method utilizes a silver film modified gold microwire electrode for the determination of thallium concentrations between 10–250 µg/L metrohm.com. The method is suitable for field measurements and has a detection limit of approximately 10 µg/L with a 90-second deposition time metrohm.com. Recent developments in voltammetry have focused on creating mercury-free, environmentally friendly electrodes for Tl(I) determination researchgate.net.

Speciation Analysis of Thallium(I) and Other Thallium Species in Environmental Samples

Thallium can exist in two primary oxidation states in aquatic systems: Tl(I) and Tl(III) rsc.org. Tl(I) is the more stable and predominant species in the natural environment, while Tl(III) is unstable but can be stabilized by forming complexes with dissolved organic matter researchgate.netrsc.org. Since the toxicity of thallium depends on its oxidation state, speciation analysis is crucial for a comprehensive environmental risk assessment publish.csiro.aursc.org.

Hyphenated techniques that couple a separation method with a sensitive detection method are powerful tools for speciation analysis spectroscopyonline.com. High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a prominent method for thallium speciation nih.govpjoes.com. This technique allows for the separation of different thallium species before their highly sensitive detection by ICP-MS nih.gov.

Ion exchange chromatography is often employed for the separation of Tl(I) and Tl(III) . The separation mechanism can involve the formation of a Tl(III) complex with a chelating agent like diethylenetriaminepentaacetic acid (DTPA), which allows for its separation from the Tl(I) cation researchgate.net. Researchers have optimized chromatographic conditions, including mobile phase composition and pH, to achieve efficient separation of thallium species researchgate.net. Under optimized conditions, detection limits of 3 and 6 ng/L have been obtained for Tl(I) and Tl(III), respectively, with a chromatographic run time of 10 minutes .

Table 3: Optimized Conditions for Thallium Speciation by HPLC-ICP-MS

| Parameter | Optimized Value | Reference |

| Column Type | Anion Exchange | |

| Mobile Phase pH | 4.2 | |

| DTPA Concentration | 3 mmol/L | |

| Ammonium Acetate (B1210297) Concentration | 200 mmol/L | |

| Tl(I) Limit of Detection (LOD) | 3 ng/L | |

| Tl(III) Limit of Detection (LOD) | 6 ng/L |

Spectrofluorimetric and spectrophotometric methods provide alternative approaches for the speciation of thallium. These methods are often simpler and more cost-effective than hyphenated techniques, making them suitable for routine analysis in some laboratories nih.gov.

A highly sensitive and selective spectrofluorimetric method has been developed for the speciation of thallium at pico-trace levels nih.govrsc.org. This method is based on the reaction of Tl(III) with a non-fluorescent reagent, N-(pyridin-2-yl)-quinoline-2-carbothioamide (PQCTA), in a slightly acidic solution to produce a highly fluorescent oxidized product nih.govrsc.org. To determine Tl(I), it is first oxidized to Tl(III) using bromine water, and then the total fluorescence is measured. The Tl(I) concentration is then calculated by the difference rsc.org. This method boasts a very low detection limit of 0.16 ng L⁻¹ rsc.org.

Table 4: Performance of Spectrofluorimetric Method for Thallium Speciation

| Parameter | Value | Reference |

| Reagent | N-(pyridin-2-yl)-quinoline-2-carbothioamide (PQCTA) | nih.govrsc.org |

| Excitation Wavelength (λex) | 324 nm | nih.gov |

| Emission Wavelength (λem) | 379 nm | nih.gov |

| Linear Calibration Range | 0.001–600 µg L⁻¹ | rsc.org |

| Detection Limit | 0.16 ng L⁻¹ | rsc.org |

| Quantification Limit | 1.6 ng L⁻¹ | rsc.org |

Sample Preparation and Preconcentration Techniques for Environmental Thallium(I) Hydroxide Analysis

Given that thallium concentrations in natural waters are often below 1 µg/L and in unpolluted soils are in the low mg/kg range, direct measurement is frequently not feasible. cabidigitallibrary.orgresearchgate.net Therefore, sample preparation, often involving digestion for solid matrices and a preconcentration step for aqueous samples, is a critical prerequisite to instrumental analysis. The primary goals of these techniques are to isolate thallium from interfering matrix components and to increase its concentration to a level amenable to detection by analytical instruments. researchgate.net

Several techniques have been developed and optimized for the preconcentration of thallium from environmental samples, particularly water. These include solid-phase extraction (SPE), coprecipitation, and various microextraction methods.

Solid-Phase Extraction (SPE) SPE is a widely used technique for the preconcentration of thallium from aqueous samples. nih.gov This method involves passing a water sample through a solid adsorbent material that retains the analyte of interest. The thallium is then eluted with a small volume of a suitable solvent, achieving a significant concentration factor. The choice of sorbent is critical for the selective retention of thallium. A study utilizing a novel adsorbent packed in an SPE column for the analysis of Tl(III) in water samples reported an enrichment factor of 35 and a precision of 2.0% for sample solutions containing 0.2 µg/mL of Tl(III). umsha.ac.irumsha.ac.irresearchgate.net The pH of the sample solution is a crucial parameter, with optimal recovery of Tl(III) observed at a pH of 8.0. umsha.ac.irresearchgate.net

Coprecipitation Coprecipitation is another effective method for enriching thallium from water samples. This technique involves the precipitation of a major component (the carrier or collector) from the solution, which carries the trace analyte (thallium) along with it. One developed procedure for the determination of thallium in various natural waters uses the filtration of thallium dithiocarbamates. By adding indium as a collector, an enrichment factor of 200 was achieved, with a detection limit of 0.01 µg/L. researchgate.net

Microextraction Techniques Modern trends in sample preparation favor the miniaturization of procedures to reduce solvent and reagent consumption. researchgate.net Dispersive suspended droplet microextraction has been applied for the determination of total thallium in water samples. This method achieved an enrichment factor of 33 and a limit of detection of 3.1 µg/L, with recoveries in the range of 96-103% for real samples. researchgate.net Other relevant techniques include cloud point extraction and liquid-liquid extraction. nih.govnih.gov

For solid environmental matrices like soil and sediment, a digestion step is necessary to bring the thallium into a solution suitable for analysis. This typically involves heating the sample with strong acids. nih.gov For instance, the determination of thallium in soil extracts by ICP-MS has been performed after aqua regia digestion. tandfonline.com

The performance of various preconcentration techniques for thallium is summarized in the interactive table below.

| Technique | Matrix | Enrichment Factor | Detection Limit (LOD) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water | 35 | - | 93.0 - 95.0 | umsha.ac.ir |

| Coprecipitation (PP) | Water | 200 | 0.01 µg/L | 94 - 102 | researchgate.net |

| Dispersive Suspended Droplet Microextraction | Water | 33 | 3.1 µg/L | 96 - 103 | researchgate.net |

Quality Assurance and Quality Control in Environmental Thallium(I) Hydroxide Analysis

Key components of a QA/QC program for thallium analysis include:

Use of Certified Reference Materials (CRMs): CRMs are materials with a certified concentration of the analyte, traceable to national or international standards. sigmaaldrich.com They are analyzed alongside environmental samples to assess the accuracy of the analytical method. Several thallium standards traceable to the National Institute of Standards and Technology (NIST) are commercially available for use with techniques like ICP-MS and AAS. fishersci.commerckmillipore.comondemand.com For example, NIST SRM 3158 is a standard reference material for thallium. ondemand.com Analysis of international soil exchange program samples has been used to validate methods for thallium determination in soils. tandfonline.com

Method Blanks: A method blank (or reagent blank) is a sample containing all the reagents used in the analysis but without the environmental sample matrix. It is processed and analyzed in the same manner as the samples to identify any contamination introduced during the sample preparation and analysis process. traceelements.com

Spiked Samples and Spike Recovery: A known quantity of thallium is added (spiked) into a subsample of the environmental matrix. The sample is then analyzed, and the percentage of the added thallium that is measured (% recovery) is calculated. This QC measure helps to evaluate the method's accuracy and potential matrix effects for a specific sample type. traceelements.com Good recoveries in spiked real samples confirm the accuracy and applicability of a method. researchgate.net

Internal Standards: In techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), an internal standard (an element not present in the sample) is added to all samples, standards, and blanks. This helps to correct for instrumental drift and matrix-induced signal suppression or enhancement. Lutetium has been successfully used as an internal standard for the determination of thallium in soil extracts. tandfonline.com

Addressing Interferences: Thallium analysis, particularly at trace levels, is susceptible to interferences. Matrix effects can cause biased results, and spectral interferences can occur in techniques like ICP-AES and ICP-MS. researchgate.net For example, high concentrations of salts in a sample can suppress the signal in ICP-MS analysis; this can often be mitigated by diluting the sample. nih.gov The U.S. Environmental Protection Agency has noted that some analytical methods can have a high false-positive rate for thallium, underscoring the importance of using highly sensitive and specific techniques like ICP-MS over older methods like ICP-AES for confirmation. researchgate.net

Method Validation: The analytical method must be validated to ensure it is fit for its intended purpose. This involves establishing key performance characteristics, including the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. nih.gov

The following interactive table summarizes essential QA/QC procedures for thallium analysis.

| QA/QC Procedure | Purpose | Example/Application |

|---|---|---|

| Certified Reference Materials (CRMs) | Assess accuracy and traceability. | Analysis of NIST SRM 3158 or WEPAL soil samples. tandfonline.comondemand.com |

| Method Blanks | Monitor for contamination from reagents and lab environment. | Processing deionized water and acids through the entire analytical procedure. traceelements.com |

| Spike Recovery | Evaluate method accuracy in the specific sample matrix. | Adding a known amount of Tl standard to a water or soil digest sample. researchgate.nettraceelements.com |

| Internal Standards | Correct for instrumental drift and matrix effects. | Using Lutetium (Lu) for Tl analysis in soil extracts by ICP-MS. tandfonline.com |

| Interlaboratory Comparisons | Assess laboratory performance and method reproducibility. | Participation in proficiency testing programs. traceelements.com |

Environmental Geochemistry and Transport Dynamics of Thallium I Hydroxide Excluding Human/animal Bioaccumulation

Environmental Fate and Mobility of Thallium(I) Hydroxide (B78521) in Aquatic and Terrestrial Systems

The environmental fate of thallium is closely linked to the high solubility of most thallous compounds, which allows for its ready transport through aqueous routes. researchgate.net In aquatic environments, thallium primarily exists in its dissolved state. mdpi.com While thallium(I) hydroxide itself is highly soluble, the trivalent form, thallium(III) hydroxide (Tl(OH)₃), is very insoluble. acs.org This difference is a critical factor in thallium's mobility; the precipitation of the inert Tl(OH)₃ can be an effective mechanism for removing thallium from water. canada.cacanada.ca However, under anoxic (low-oxygen) conditions, such as those found in some sediments, Tl(III) can be reduced back to the more soluble and mobile Tl(I), leading to its remobilization into the water column. canada.cacanada.ca In terrestrial systems, thallium compounds are generally mobile and can be flushed from the soil into aquatic environments. nih.gov

The mobility of thallium in the environment is significantly influenced by its interaction with mineral surfaces. Adsorption onto minerals can immobilize thallium, reducing its transport in water and soil. Key mineral surfaces involved in this process include manganese oxides, iron oxides, and phyllosilicate clays (B1170129).

Manganese oxides are recognized as having a particularly strong affinity for thallium. frontiersin.orgkit.edu The mechanism often involves the oxidation of Tl(I) to Tl(III) on the mineral surface, followed by the precipitation of Tl(III) oxides like Tl₂O₃ or strong complexation. mdpi.comacs.org Studies using X-ray absorption spectroscopy have confirmed that Tl(I) undergoes oxidative uptake on the surface of manganese oxides such as δ-MnO₂ (birnessite), leading to extremely strong sorption. acs.org

Iron (hydr)oxides, such as goethite, also exhibit a strong capacity for thallium adsorption through surface complexation. frontiersin.orgresearchgate.net In sediments, thallium concentrations often show a significant correlation with iron content, indicating the importance of these minerals in controlling thallium's fate. frontiersin.org

Phyllosilicate minerals, especially micaceous clays like illite (B577164), are also crucial for thallium retention in soils and sediments. kit.eduresearchgate.net Tl(I) ions, having an ionic radius similar to potassium (K+), can be strongly bound at the frayed edges of illite particles. researchgate.net Research has identified three main uptake paths on these minerals: high-affinity inner-sphere adsorption at wedge sites, intermediate-affinity adsorption on planar surfaces, and low-affinity adsorption of hydrated Tl+ in the interlayers of expanding clays like smectite. researchgate.net

| Factor | Effect on Adsorption | Mechanism/Comment | Source |

|---|---|---|---|

| pH | Increases with increasing pH | Deprotonation of surface functional groups on minerals increases effective adsorption sites. However, at very high pH, the formation of Tl(OH) may affect adsorption. | frontiersin.org |

| Competing Cations | Decreases adsorption | Cations like K+, Ca2+, and Mg2+ compete with Tl+ for adsorption sites on mineral surfaces. | frontiersin.org |

| Natural Organic Matter (NOM) | Can decrease adsorption | NOM can compete with thallium for adsorption sites on the mineral surface or form soluble complexes with thallium, reducing its availability for adsorption. | mdpi.com |

| Redox Conditions | Oxidizing conditions favor adsorption | Oxidation of Tl(I) to Tl(III) on surfaces like manganese oxides leads to stronger binding and immobilization. | mdpi.comacs.org |

Natural organic matter (NOM), such as humic and fulvic acids, plays a role in the transport of many trace metals in aquatic and soil systems. researchgate.netnih.gov However, for thallium(I), studies show that its complexation with NOM is relatively low. researchgate.net In typical river and lake waters, the free Tl⁺ ion is the dominant dissolved species, with Tl-NOM complexes estimated to contribute only about 15% to the total dissolved Tl(I). researchgate.netnih.gov Similarly, in soil solutions, Tl-bound to NOM generally accounts for less than 30% of the total. nih.gov

Despite the low formation of stable complexes, NOM can significantly influence thallium's redox chemistry. researchgate.net Research has shown that NOM can facilitate the reduction of Tl(III) to Tl(I), particularly in acidic and sunlit environments. acs.org The presence of humic substances can also inhibit the removal of thallium via adsorption, as thallium can bind to the organic matter in solution, preventing it from attaching to mineral surfaces. mdpi.com

Biogeochemical Cycling of Thallium in the Presence of Hydroxide Species (focus on microorganisms/plant uptake)

Biological processes, particularly those involving microorganisms and plants, are integral to the environmental cycling of thallium. These organisms can alter the chemical form and mobility of thallium, influencing its distribution in the environment.

Microorganisms can mediate the transformation of thallium species. There is evidence suggesting that the conversion of the more stable Tl(I) to Tl(III) in some natural waters may be driven by microbial activity. canada.ca For instance, some studies have proposed that planktonic bacteria are responsible for the oxidation of Tl(I) to Tl(III) observed in the Great Lakes. canada.ca It has also been indicated that microbial activity can create thermodynamic disequilibrium by producing Tl(III) that is then stabilized through complexation with inorganic and organic ligands. oup.com In anaerobic sediments, some laboratory experiments suggest that bacteria may be capable of biomethylation, forming organothallium compounds, although strong evidence for this process occurring in the natural environment is currently lacking. inchem.org

Phytoextraction is a remediation technology that uses plants to remove contaminants from soil. Thallium is a prime candidate for this approach because it is readily available for plant uptake. massey.ac.nzmassey.ac.nz Several plant species, particularly from the Brassicaceae family, have been identified as thallium hyperaccumulators, meaning they can absorb and store exceptionally high concentrations of the element in their tissues.

Studies have identified Iberis intermedia (candytuft) and Biscutella laevigata as potent hyperaccumulators, capable of accumulating hundreds of milligrams of thallium per kilogram of dry tissue. massey.ac.nzmassey.ac.nz This ability makes them suitable for phytoremediation of thallium-contaminated soils. researchgate.net The efficiency of phytoextraction depends on the chemical form of thallium in the soil; plants primarily take up thallium from "easily accessible" fractions. nih.gov However, in soils contaminated by atmospheric deposition, plants have shown the ability to deplete "less accessible" fractions as well, enhancing the potential for decontamination. nih.gov

| Plant Species | Family | Reported Thallium Accumulation (mg/kg dry weight) | Source |

|---|---|---|---|

| Biscutella laevigata | Brassicaceae | up to 504 | massey.ac.nzmassey.ac.nz |

| Iberis intermedia | Brassicaceae | up to 411 | massey.ac.nz |

Transport Mechanisms in Groundwater and Surface Water Systems

The transport of thallium in groundwater and surface water is primarily governed by its high mobility in the Tl(I) state. researchgate.netnih.gov Because thallium(I) compounds are relatively soluble, thallium is easily transported through aqueous pathways, potentially leading to widespread distribution from a contamination source. researchgate.netnih.gov

In surface water systems, such as rivers and lakes, dissolved thallium can be transported over long distances. nih.gov The primary processes that limit this transport are adsorption to suspended particles and sediments and the potential precipitation of Tl(OH)₃ if oxidation to Tl(III) occurs. canada.cadiva-portal.org

In groundwater systems, thallium contamination can arise from the leaching of thallium-bearing minerals and waste materials. epa.govunipi.it The movement of thallium within an aquifer is often controlled by the groundwater flow itself. Studies in carbonate aquifers have shown that contamination can occur through the mixing of clean groundwater with water that has interacted with mineralized zones, a process that neutralizes acidity but has little attenuating effect on the mobile thallium. unipi.it The transport of thallium in porous media like sandy aquifers is dependent on factors such as pH and ionic strength, which influence its limited adsorption to the aquifer materials. researchgate.net

Dispersion and Diffusion Studies

The environmental dispersion of thallium is significantly influenced by its source and chemical form. Industrial activities, such as the smelting of minerals and the burning of coal, release thallium into the atmosphere, where it can be transported over vast distances as fine ash and dust particles before being deposited into terrestrial and aquatic ecosystems. nih.govresearchgate.net This atmospheric deposition is a primary mechanism for the wide-scale, diffuse pollution of thallium. diva-portal.org Studies have confirmed the global transport of thallium through its detection in remote locations like the Canadian Arctic ice and snow. diva-portal.org

Once deposited, the mobility of thallium compounds is high compared to many other heavy metals, largely due to the high water solubility of its common salts. nih.govresearchgate.net In aquatic systems, dissolved thallium, predominantly as the Tl(I) ion, is subject to transport processes such as advection (transport with the flow of water) and diffusion (movement from areas of higher to lower concentration). epa.gov Research in contaminated areas has shown that thallium can be readily leached from soils and mine tailings, entering surface and groundwater streams. diva-portal.orgnih.gov For instance, studies near decommissioned mining sites have identified tailings as the primary source of leachable thallium, with concentrations in tailings reaching up to 754 mg/kg. nih.gov

Recent investigations also highlight the role of colloidal particles in the environmental transport of thallium. ucl.ac.uk Water extracts from contaminated soils indicate that particles smaller than 1 micrometer may contribute to the dispersion of thallium away from primary pollution sources like roasting heaps. ucl.ac.uk This suggests that transport is not limited to dissolved species but also includes thallium associated with suspended particulate matter.

Interactive Data Table: Thallium Concentrations in Environmental Media from Dispersion

| Environmental Compartment | Location/Source | Reported Concentration | Reference |

| Soil (Contaminated) | Runoff from lead/zinc plant | 0.64 - 88 mg/kg | diva-portal.org |

| Soil (Mining Area) | Lanmuchang, China | 40 - 124 mg/kg | nih.gov |

| Soil (Near Cement Plants) | Korea | 1.20 - 12.91 mg/kg | nih.gov |

| Mine Tailings | Raibl, Italy | 65.1 - 754 mg/kg | nih.gov |

| Aerosols (Urban) | Katowice, Poland | 66 µg/m³ | nih.gov |

| Snow/Ice | Canadian Arctic | 0.03 - 1.32 pg/g | diva-portal.org |

| River Water (Influenced) | Rhine River at Lobith | 71.5 ng/L | diva-portal.org |

| Lake Water (Unpolluted) | Sweden | 4.5 - 12 ng/L | diva-portal.org |

Influence of pH and Redox Potential on Thallium(I) Hydroxide Mobility

The mobility of thallium in the environment is critically dependent on the pH and redox potential (Eh) of the surrounding medium, which together dictate its speciation and solubility.

Influence of pH

Thallium(I) (Tl⁺) is the dominant and most mobile form of thallium under a wide range of environmental pH conditions. mdpi.comacs.org Unlike many other heavy metals, Tl(I) does not readily hydrolyze to form insoluble hydroxides except under highly alkaline conditions. Thallium(I) hydroxide is highly soluble in water, and the Tl⁺ ion remains the principal species for pH values below approximately 11.7. mdpi.comtandfonline.com Consequently, in most natural soils and waters, which typically have a pH between 4 and 9, thallium(I) is highly mobile. acs.orginrs.ca Leaching studies have demonstrated this high mobility, showing that about 50% of the leachable thallium content from contaminated soils can be mobilized at a pH of just 5-6. diva-portal.org

In contrast, the trivalent state, thallium(III) (Tl³⁺), is extensively hydrolyzed. canada.ca Tl(III) hydroxide is extremely insoluble, with a solubility product (Ksp) of 10⁻⁴⁵.². acs.orgtandfonline.com The speciation of Tl(III) is highly pH-dependent: it exists as Tl(OH)²⁺ at pH < 7, precipitates as the solid Tl(OH)₃ in the pH range of 7.4 to 8.8, and forms the soluble Tl(OH)₄⁻ anion at pH > 8.8. tandfonline.commdpi.comnih.gov Therefore, the precipitation of thallium(III) hydroxide can act as a significant sink, immobilizing thallium within a specific, near-neutral pH range. tandfonline.com

Interactive Data Table: Influence of pH on Thallium Speciation in Water

| Thallium State | pH Range | Dominant Species | Solubility/Mobility | Reference |

| Thallium(I) | 3 - 11.7 | Tl⁺ | High | mdpi.commdpi.com |

| Thallium(I) | > 11.7 | TlOH(aq) | High | mdpi.com |

| Thallium(III) | < 7.0 | Tl(OH)²⁺ | Soluble | mdpi.comnih.gov |

| Thallium(III) | 7.4 - 8.8 | Tl(OH)₃(s) | Very Low (Precipitate) | tandfonline.comnih.gov |

| Thallium(III) | > 8.8 | Tl(OH)₄⁻ | Soluble | tandfonline.commdpi.com |

Influence of Redox Potential

The redox potential of the environment determines the oxidation state of thallium, which is a crucial factor for its mobility. The standard electrode potential for the Tl³⁺/Tl⁺ couple is +1.28 V, indicating that Tl(III) is a moderately strong oxidizing agent and that Tl(I) is the thermodynamically more stable form in most aqueous systems. acs.orgwikipedia.org Therefore, under typical surface conditions, thallium is expected to persist as the mobile Tl(I) ion. uwa.edu.au

However, various environmental factors can induce redox transformations. In the presence of strong oxidants, light, and certain metal oxides (e.g., iron or manganese oxides), Tl(I) can be oxidized to Tl(III). diva-portal.orgmdpi.com Studies have shown that Tl(I) can be completely oxidized to Tl(III) at pH 3.0 in the presence of Fe(III) and UV light, due to the generation of hydroxyl radicals. nih.gov This oxidation to Tl(III) can lead to its subsequent hydrolysis and precipitation as Tl(OH)₃, effectively immobilizing the thallium. tandfonline.com Conversely, in reducing environments, such as anoxic sediments, Tl(I) can be reduced to its metallic state (Tl⁰), which also immobilizes it. tandfonline.com The interplay between pH and redox potential thus governs the dynamic cycling and mobility of thallium in the environment.

Atmospheric Deposition and Aerosol Chemistry of Thallium(I) Species

Atmospheric emission and subsequent deposition represent a major pathway for the introduction of thallium into the environment from anthropogenic sources. researchgate.netcdc.gov The primary sources of atmospheric thallium are industrial processes such as the combustion of coal, lignite, and petroleum, as well as the smelting of sulfide (B99878) ores of metals like zinc, lead, and copper, where thallium is present as a trace contaminant. diva-portal.orgcanada.cacdc.gov During these high-temperature processes, thallium is volatilized and released into the atmosphere in the form of vapor, dust, or fine aerosols. nih.gov

These thallium-bearing aerosols can be transported over long distances, leading to widespread environmental contamination. nih.gov The chemical form of thallium in these emissions can include oxides (such as Tl₂O), sulfides, and halides. rsc.orggezondheidsraad.nl Upon exposure to moist air, thallium metal or its oxide can form thallium(I) hydroxide. canada.carsc.org Studies of aerosols near industrial centers have recorded significant thallium concentrations; for example, air in the downtown district of Katowice, Poland, contained 66 µg/m³ of thallium, with even higher levels near metal smelters. nih.gov

Deposition occurs through both wet (rain, snow) and dry (particle settling) processes. diva-portal.org Evidence for atmospheric deposition comes from analyses of remote ecosystems, where thallium concentrations in ice cores and snow have been shown to increase since the beginning of industrialization. diva-portal.org Measurements in the Canadian Arctic have found thallium concentrations in snow ranging from 0.03 to 1.32 pg/g. diva-portal.org Further evidence is seen in studies of vegetation, where rinsing berries was found to decrease the thallium concentration by half, indicating that a significant portion was from external deposition of airborne particles. diva-portal.org While some thallium compounds like thallous chloride are photosensitive, there is little evidence to suggest that photochemical reactions are a significant transformation pathway for thallium in the atmosphere. canada.ca

Interactive Data Table: Reported Atmospheric Thallium Concentrations and Deposition

| Measurement Type | Location | Reported Value | Reference |

| Aerosol Concentration | Katowice, Poland (downtown) | 66 µg/m³ | nih.gov |

| Snow Concentration | Canadian Arctic | 0.03 - 1.32 pg/g | diva-portal.org |

| Ice Concentration | Canadian Arctic | <0.0001 pmol g⁻¹ (natural background) | inrs.ca |

| Ice Concentration | Antarctic | up to 0.002 pmol g⁻¹ | inrs.ca |

| Atmospheric Release (Total) | Canada (2014-2020 annual) | 1,243 - 3,569 kg | canada.ca |

| Atmospheric Release (Total) | USA (2022 TRI) | ~1,460 kg (from Tl compounds) | cdc.gov |

Advanced Materials Science Applications of Thallium I Hydroxide Precursors Excluding Clinical Applications

Role of Thallium(I) Hydroxide (B78521) in the Synthesis of Novel Functional Materials

Thallium(I) hydroxide is a key reagent in the development of new materials, particularly in the fields of high-temperature superconductors and advanced ceramics. zegmetal.com Its role as a soluble source of thallium ions facilitates the creation of complex, multi-element compounds with precise compositions. zegmetal.com